5-(4-CL-PH)-4-((4-ETHOXY-3-METHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
5-(4-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reaction: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction.
Schiff Base Formation: The 4-ethoxy-3-methoxybenzylidene group is attached through a condensation reaction with an appropriate aldehyde.
The reaction conditions often include the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with different properties.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the growth of certain microorganisms, making it a valuable tool in the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies. The ability to modify its structure allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antimicrobial applications, the compound can inhibit the synthesis of essential cell wall components in bacteria, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups The presence of the 4-chlorophenyl group enhances its biological activity, while the 4-ethoxy-3-methoxybenzylidene group provides additional sites for chemical modification
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-25-15-9-4-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-5-7-14(19)8-6-13/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZRNLINTYKGFZ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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